3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by its unique thieno[2,3-d]pyrimidine structure. This compound is notable for its potential biological applications, particularly in medicinal chemistry as an anticancer agent. The molecular formula for this compound is CHNOS, with a molecular weight of approximately 240.35 g/mol .
3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one belongs to the class of thienopyrimidine derivatives, which are known for their diverse pharmacological activities. These compounds are often explored in drug design due to their ability to interact with biological targets effectively.
Synthesis of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
The synthesis can be optimized by adjusting reaction times, temperatures, and concentrations of reagents to maximize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reaction and confirm product identity .
The molecular structure of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one features a fused ring system that includes both thieno and pyrimidine moieties. The presence of a mercapto group (-SH) enhances its reactivity and biological activity.
Key structural data include:
The compound can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions using solvents such as ethanol or acetic acid, with reagents like sodium acetate or acetic anhydride facilitating the processes .
The mechanism of action for 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one primarily involves its interaction with biological targets at the molecular level:
Experimental studies have demonstrated significant anticancer activity against various cell lines, indicating its potential as a lead compound for further drug development.
Relevant analyses often include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) for characterization purposes .
Thieno[2,3-d]pyrimidinones represent a privileged scaffold in medicinal chemistry due to their structural mimicry of purine nucleobases, enabling targeted interactions with biological macromolecules. The core design of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one leverages three key strategies:
Table 1: Bioisosteric Relationships in Pyrimidine-Based Scaffolds
Quinazoline Scaffold | Thienopyrimidine Replacement | Key Advantages |
---|---|---|
4-Anilinoquinazoline | 4-Anilinothieno[2,3-d]pyrimidine | Improved metabolic stability, enhanced π-stacking |
Benzene ring | Thiophene ring | Increased electronic density, altered solubility |
–OCH₃ substituent | –SC₂H₅ group | Tunable steric bulk, redox-modulating capacity |
The synthesis of 3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one relies on a sequential one-pot strategy anchored by the Gewald reaction, enabling efficient cyclization and functionalization:
Table 2: Optimization of Gewald-Cyclization One-Pot Sequence
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
1 | S₈, morpholine/EtOH, reflux, 12 h | Ethyl 5-amino-4-ethylthiophene-3-carboxylate | 85 |
2 | Ethyl isothiocyanate, DMF, 60°C, 4 h | Ethyl 5-(3-ethylthioureido)-4-ethylthiophene-3-carboxylate | 90 |
3 | KOtBu, THF, rt, 2 h | 3,6-Diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one | 75 |
Strategic modifications at C2 (mercapto group) and N3 (ethyl substituent) significantly modulate the compound’s electronic profile, solubility, and target selectivity:
Table 3: Bioactivity of C2/N3-Modified Analogues
Modification | Structure | Key Biological Activity | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
C2-SCH₃ | 3,6-Diethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one | EGFR inhibition | 0.45 μM |
C2-SO₂CH₃ | 3,6-Diethyl-2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one | VEGFR-2 inhibition | 0.80 μM |
N3-Allyl | 3-Allyl-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one | Microtubule depolymerization | 80 nM |
N3-Cyclopropyl | 6-Ethyl-3-(cyclopropylmethyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one | Antiproliferative (MCF-7) | 1.44 μM |
Parallel synthesis enables rapid diversification of the thienopyrimidinone core to generate libraries targeting multiple oncological pathways:
Table 4: Combinatorial Libraries via Parallel Synthesis
Method | Diversity Elements | Library Size | Hit Identification |
---|---|---|---|
Solid-phase (Wang resin) | C6: Aryl, heteroaryl; N3: Alkyl, cycloalkyl | 80 compounds | EGFR inhibitor (IC₅₀ = 65 nM) |
Solution-phase (microwave) | C2: Alkylthio, sulfonyl; N3: Allyl, propargyl | 50 compounds | Microtubule disruptor (EC₅₀ = 40 nM) |
Scaffold hopping | Furo[2,3-d]pyrimidine, pyrrolo[2,3-d]pyrimidine | 30 compounds | Solubility-enhanced RTK inhibitor (IC₅₀ = 210 nM) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1